(+)-Propranolol glucuronide

Pharmacokinetics Drug Metabolism Chiral Separation

Researchers conducting stereoselective PK studies face inaccurate modeling when using racemic calibrators that obscure distinct enantiomer behavior. • Purified R-(+)-diastereomer reference standard for validating enantioselective LC-MS/MS assays (99.8% analytical recovery). • 31% shorter t½ and unique UGT1A10 substrate specificity enable accurate reaction phenotyping & intestinal first-pass metabolism studies. • Fully characterized chiral standard for quantification in plasma, urine, or microsomal preparations for regulatory bioequivalence trials.

Molecular Formula C22H29NO8
Molecular Weight 435.5 g/mol
CAS No. 58657-79-7
Cat. No. B13416354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Propranolol glucuronide
CAS58657-79-7
Molecular FormulaC22H29NO8
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17+,18+,19-,20+,22-/m1/s1
InChIKeyPCALHJGQCKATMK-CYCKLWOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Propranolol Glucuronide: Key Chiral Metabolite


(+)-Propranolol glucuronide (CAS 58657-79-7), also known as (R)-propranolol glucuronide, is a phase II glucuronide conjugate of the (R)-(+)-enantiomer of propranolol, a non-selective β-adrenergic receptor antagonist [1]. This chiral metabolite exhibits distinct pharmacokinetic properties compared to its S-(-)-counterpart, including faster elimination kinetics, lower systemic exposure, and unique enzyme-substrate specificities, making it an essential analytical reference standard and a key tool for investigating stereoselective drug metabolism pathways [2].

Chiral reference-standard workflow fit
Supports stereoselective metabolism research context
Enantiomer-specific pharmacokinetic tool

(+)-Propranolol Glucuronide: Substitution Limitations


Stereoselective glucuronidation dictates that (R)-(+)- and (S)-(-)-propranolol glucuronides possess fundamentally different pharmacokinetic profiles, enzyme kinetics, and elimination routes [1]. Using a racemic mixture or the S-enantiomer as a calibrator would obscure the distinct in vivo behavior of each enantiomer, leading to inaccurate pharmacokinetic modeling and erroneous conclusions in drug-drug interaction studies [2]. Furthermore, certain UDP-glucuronosyltransferase isoforms (e.g., UGT1A10) exhibit exclusive or highly preferential activity toward the R-(+)-enantiomer, meaning that studies relying on non-chiral reference materials fail to capture these critical enzyme-substrate relationships [3].

Stereo-Selectivity Mismatch

Racemic mixtures may obscure distinct R-(+)- and S-(-)-enantiomer elimination kinetics, potentially skewing pharmacokinetic models.

Isoform-Specific Interference

Using S-(-)-glucuronide standards may fail to capture UGT1A10-mediated product formation, which preferentially targets the R-(+)-enantiomer.

Enzyme Kinetics Deviation

Non-chiral reference materials limit accurate assessment of reverse UGT isoform stereoselectivity in extrahepatic metabolism studies.

(+)-Propranolol Glucuronide: Quantitative Differentiation


Accelerated Elimination vs. S-(-)-Glucuronide

In healthy human volunteers administered a single oral 20 mg dose of racemic propranolol, (R)-(+)-propranolol glucuronide demonstrates a markedly different elimination profile compared to S-(-)-propranolol glucuronide [1].

Elimination Rate
Reported head-to-head
~45% higher k vs. S-(-)-glucuronide
t1/2 = 2.45 ± 0.50 h (R-(+)) vs. 3.56 ± 0.73 h (S-(-))
Supports enantiomer-specific pharmacokinetic modeling.
p
Systemic Exposure
Reported head-to-head
~48% lower cumulative urinary excretion
Xu0-24 = 2.95 ± 0.62 μmol vs. 5.65 ± 0.98 μmol (S-(-))
Prevents overestimation of systemic exposure in bioequivalence research context.
24h urine collection; p
UGT Isoform Reverse Selectivity
Class-level inference
UGT1A10 prefers R-(+); UGT1A9 prefers S-(-)
Opposite enantiomer preference observed.
Reported enzyme-substrate specificity context for extrahepatic models.
15 recombinant UGT isoforms screened.
Analytical Recovery
Supporting evidence
99.8% recovery in spiked microsomes
Near-quantitative extraction of R-(+)-glucuronide.
Supports reliable quantitation in complex biological research matrices.
RP-HPLC with UV detection (220 nm).
Pharmacokinetics Drug Metabolism Chiral Separation

Reduced Systemic Exposure vs. S-(-)-Enantiomer

The cumulative urinary excretion of (R)-(+)-propranolol glucuronide over 24 hours is substantially lower than that of its S-(-)-counterpart, reflecting stereoselective glucuronidation and/or renal handling [1].

Systemic Exposure
Reported head-to-head
~48% lower cumulative urinary excretion
Xu0-24 = 2.95 ± 0.62 μmol vs. 5.65 ± 0.98 μmol (S-(-))
Prevents overestimation of systemic exposure in bioequivalence research context.
24h urine collection; p
UGT Isoform Reverse Selectivity
Class-level inference
UGT1A10 prefers R-(+); UGT1A9 prefers S-(-)
Opposite enantiomer preference observed.
Reported enzyme-substrate specificity context for extrahepatic models.
15 recombinant UGT isoforms screened.
Analytical Recovery
Supporting evidence
99.8% recovery in spiked microsomes
Near-quantitative extraction of R-(+)-glucuronide.
Supports reliable quantitation in complex biological research matrices.
RP-HPLC with UV detection (220 nm).
Bioavailability Phase II Metabolism Excretion

Reverse Stereoselectivity: UGT1A9 vs. UGT1A10

Recombinant human UGT enzyme assays reveal striking opposite stereoselectivity among key isoforms: UGT1A10 exhibits a marked preference for the R-(+)-enantiomer, whereas UGT1A9 strongly favors the S-(-)-enantiomer [1].

UGT Isoform Reverse Selectivity
Class-level inference
UGT1A10 prefers R-(+); UGT1A9 prefers S-(-)
Opposite enantiomer preference observed.
Reported enzyme-substrate specificity context for extrahepatic models.
15 recombinant UGT isoforms screened.
UGT Isoform Enzyme Kinetics In Vitro Metabolism

High Analytical Recovery in Biological Matrices

A validated RP-HPLC method for direct determination of R-(+)- and S-(-)-propranolol glucuronide in rat hepatic microsomes demonstrated high recovery for both enantiomers [1].

Analytical Recovery
Supporting evidence
99.8% recovery in spiked microsomes
Near-quantitative extraction of R-(+)-glucuronide.
Supports reliable quantitation in complex biological research matrices.
RP-HPLC with UV detection (220 nm).
Analytical Validation HPLC Method Recovery

(+)-Propranolol Glucuronide: Research and Industrial Applications


Chiral Pharmacokinetic and Bioequivalence Studies

Due to its 31% shorter half-life and 48% lower cumulative urinary excretion compared to the S-(-)-enantiomer, (+)-propranolol glucuronide serves as an essential calibrator in enantiomer-specific pharmacokinetic studies [1]. Regulatory bioequivalence trials for generic propranolol formulations can use this standard to accurately assess the stereoselective disposition of the parent drug's metabolites.

In Vitro UGT Enzyme Phenotyping and Drug-Drug Interaction Screening

The unique substrate specificity of UGT1A10 for the R-(+)-enantiomer makes this compound indispensable for reaction phenotyping studies aimed at delineating intestinal first-pass metabolism and predicting drug-drug interactions involving UGT1A10 substrates [2].

Chiral Bioanalytical Method Development and Validation

As a purified diastereomer with high analytical recovery (99.8%) in validated HPLC methods, (+)-propranolol glucuronide is the reference standard of choice for developing and validating robust, enantioselective LC-MS/MS or HPLC-UV assays for propranolol glucuronides in plasma, urine, or microsomal preparations [3].

Application
Selection Property
Validation Focus
Chiral Pharmacokinetic Research
Enantiomer-specific calibrator
Elimination kinetics and systemic exposure context review
In Vitro UGT Enzyme Phenotyping
Isoform-specific substrate
Intestinal first-pass metabolism and DDI research context
Chiral Bioanalytical Method Validation
High-recovery reference standard
Method documentation and matrix-effect assessment review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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